N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a chloro group on the propanesulfonamide chain, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride under basic conditions.
Attachment of the Propanesulfonamide Chain: The propanesulfonamide chain is introduced by reacting the benzylpiperidine with 3-chloropropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form secondary amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of N-(1-benzyl-4-piperidinyl)-3-azido-1-propanesulfonamide or N-(1-benzyl-4-piperidinyl)-3-thiocyanato-1-propanesulfonamide.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanamine.
Hydrolysis: Formation of 3-chloropropanesulfonic acid and N-(1-benzyl-4-piperidinyl)amine.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the sulfonamide group may participate in hydrogen bonding or electrostatic interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide can be compared with other similar compounds, such as:
N-(1-benzyl-4-piperidinyl)propionanilide: Similar structure but with a propionanilide group instead of a propanesulfonamide group.
N-(1-benzyl-4-piperidinyl)guanidine hydrochloride: Contains a guanidine group instead of a sulfonamide group.
4-benzylpiperidine: Lacks the propanesulfonamide chain and the chloro group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Biological Activity
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperidine ring, a benzyl group, and a sulfonamide moiety, which are critical for its biological activity.
This compound functions primarily as an antagonist at specific chemokine receptors. Its mechanism involves the modulation of inflammatory pathways by inhibiting the activity of these receptors, which are pivotal in mediating immune responses.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in prostaglandin synthesis. Prostaglandins are mediators of inflammation, and their inhibition can lead to reduced inflammatory responses in various conditions such as arthritis and dermatitis .
2. Chemokine Receptor Antagonism
The compound has been identified as a potent antagonist of the CC chemokine receptor (CCR) family, specifically CCR3. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl-piperidine structure enhance binding potency from micromolar to low nanomolar ranges. This antagonism is crucial for modulating eosinophil chemotaxis and could have implications in treating allergic conditions and asthma .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibited eotaxin-induced calcium mobilization in human eosinophils, showcasing its potential in treating eosinophil-driven diseases .
- Animal Models : Animal studies have shown that administration of this compound significantly reduces markers of inflammation in models of arthritis and dermatitis, supporting its therapeutic potential in inflammatory diseases .
Data Tables
Study | Model | Findings |
---|---|---|
Study 1 | In vitro | Inhibition of CCR3-mediated eosinophil chemotaxis |
Study 2 | Animal | Reduction in inflammation markers in arthritis models |
Study 3 | Clinical | Potential efficacy in treating allergic responses |
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVHCVUHYDBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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